molecular formula C19H12N2O5S B5247389 8-methoxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

8-methoxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B5247389
M. Wt: 380.4 g/mol
InChI Key: GFYDYKIGUWLFRT-UHFFFAOYSA-N
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Description

8-methoxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone core substituted with a methoxy group at the 8-position and a thiazolyl group at the 3-position, which is further substituted with a nitrophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group at the 8-position using methyl iodide and a base such as potassium carbonate.

    Thiazole Ring Formation: The thiazole ring can be constructed by reacting a suitable thioamide with a haloketone or haloaldehyde.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 8-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one.

    Reduction: Formation of 8-methoxy-3-[4-(4-aminophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 8-methoxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials with specific optical or electronic properties due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share the chromenone core but differ in their substitution patterns.

    Thiazole Derivatives: Compounds such as 2-aminothiazole have a similar thiazole ring but lack the chromenone core.

    Nitrophenyl Derivatives: Compounds like 4-nitrophenol share the nitrophenyl group but differ in their overall structure.

Uniqueness

8-methoxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to its combination of a chromenone core, a thiazole ring, and a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-methoxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5S/c1-25-16-4-2-3-12-9-14(19(22)26-17(12)16)18-20-15(10-27-18)11-5-7-13(8-6-11)21(23)24/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYDYKIGUWLFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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